4-((6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-4-oxobutanoicacid
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Overview
Description
4-((6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-4-oxobutanoicacid is a complex organic compound with significant relevance in various scientific fields. This compound is known for its unique structure, which includes a tetrahydropyrimidin ring, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-4-oxobutanoicacid typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3-methyluracil with a suitable acylating agent under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-((6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-4-oxobutanoicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions often result in the formation of new functionalized compounds .
Scientific Research Applications
4-((6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-4-oxobutanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-4-oxobutanoicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- 5-Acetylamino-6-amino-3-methyluracil
- N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Uniqueness
Compared to similar compounds, 4-((6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-4-oxobutanoicacid stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
CAS No. |
169234-54-2 |
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Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.218 |
IUPAC Name |
4-[(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H12N4O5/c1-13-8(17)6(7(10)12-9(13)18)11-4(14)2-3-5(15)16/h2-3,10H2,1H3,(H,11,14)(H,12,18)(H,15,16) |
InChI Key |
YLMHZNFDBBGZGB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)NC(=O)CCC(=O)O |
Synonyms |
Butanoic acid, 4-[(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)amino]-4-oxo- |
Origin of Product |
United States |
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